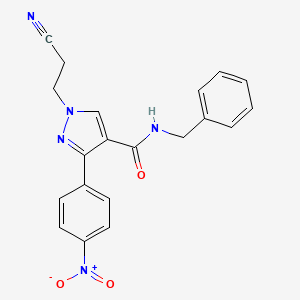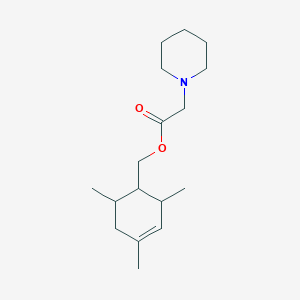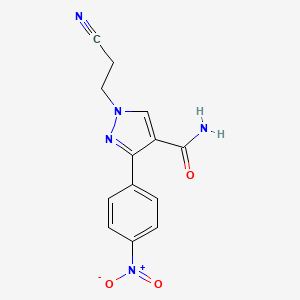![molecular formula C17H19ClO3 B4900426 1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4900426.png)
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the function and regulation of β2-adrenergic receptors in various physiological and pathological conditions.
作用机制
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 acts as a competitive antagonist of β2-adrenergic receptors, blocking the binding of endogenous agonists such as epinephrine and norepinephrine. This results in a decrease in the downstream signaling pathways mediated by β2-adrenergic receptors, such as cAMP production and protein kinase A activation. The exact mechanism of how this compound 118,551 interacts with the receptor is still under investigation.
Biochemical and Physiological Effects:
This compound 118,551 has been shown to have various biochemical and physiological effects in different tissues and organs. In the cardiovascular system, it can cause a decrease in heart rate and cardiac output, as well as a decrease in blood pressure. In the respiratory system, it can cause bronchoconstriction and decrease airway resistance. In the skeletal muscle, it can impair glycogenolysis and decrease muscle strength. In the adipose tissue, it can decrease lipolysis and inhibit fat breakdown.
实验室实验的优点和局限性
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 has several advantages for lab experiments. It is a highly selective antagonist for β2-adrenergic receptors, which allows for specific targeting of this receptor subtype. It is also stable and easy to handle, making it a convenient tool for in vitro and in vivo studies. However, there are some limitations to its use. It has a relatively low affinity for β2-adrenergic receptors compared to other β2-adrenergic antagonists, which may require higher concentrations for effective blocking. It also has off-target effects on other adrenergic receptors, such as β1-adrenergic receptors, which may complicate the interpretation of results.
未来方向
There are several future directions for the use of 1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 in scientific research. One direction is to investigate the role of β2-adrenergic receptors in the regulation of immune response and inflammation, which may have implications for the treatment of autoimmune and inflammatory diseases. Another direction is to study the interactions between β2-adrenergic receptors and other signaling pathways, such as the insulin signaling pathway, which may provide insights into the pathogenesis of metabolic disorders. Finally, the development of more potent and selective β2-adrenergic antagonists may improve the specificity and efficacy of targeting β2-adrenergic receptors in various physiological and pathological conditions.
合成方法
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 can be synthesized by reacting 4-(4-bromobutoxy)phenol with 4-methoxyphenol in the presence of a base, followed by chlorination of the resulting product with thionyl chloride. The final product can be purified by recrystallization or column chromatography.
科学研究应用
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 is widely used in scientific research to study the function and regulation of β2-adrenergic receptors. It can be used to investigate the role of β2-adrenergic receptors in various physiological processes, such as cardiovascular function, metabolism, and immune response. It can also be used to study the pathophysiology of diseases related to β2-adrenergic receptors, such as asthma, chronic obstructive pulmonary disease, and heart failure.
属性
IUPAC Name |
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-19-15-8-10-17(11-9-15)21-13-3-2-12-20-16-6-4-14(18)5-7-16/h4-11H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCJLIVCDWEUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-benzyl-2,5-pyrrolidinedione](/img/structure/B4900356.png)
![N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4900364.png)
![methyl 3-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B4900369.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,3-dimethylphenyl)glycinamide](/img/structure/B4900380.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorobenzyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4900388.png)

![2-{[4-allyl-5-(5-chloro-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4900409.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B4900417.png)

![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4900435.png)

![1-[4-(dimethylamino)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4900451.png)
![5-(4-bromophenyl)-5-chloro-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B4900452.png)
